molecular formula C14H13Cl2N3O4S B2889302 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide CAS No. 1259094-35-3

3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide

Cat. No.: B2889302
CAS No.: 1259094-35-3
M. Wt: 390.24
InChI Key: RWVKTDAKFMFTLY-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, methanesulfonamido, methoxy, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to start with 3,6-dichloropyridine-2-carboxylic acid and then introduce the methanesulfonamido-4-methoxyphenyl group through a series of reactions, including amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form chloro derivatives.

  • Reduction: : Reduction reactions can be used to convert the pyridine ring to a more reduced form.

  • Substitution: : The methanesulfonamido and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of dichloro derivatives.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Substituted methanesulfonamido or methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for diseases where modulation of specific pathways is required.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.

Mechanism of Action

The mechanism by which 3,6-dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-methoxyphenyl)propanamide: : Similar in having methoxy and amide groups but lacks the pyridine ring and additional chloro groups.

  • 3,6-Dichloropyridine-2-carboxylic acid: : Similar in having the pyridine ring and chloro groups but lacks the methanesulfonamido and methoxy groups.

Uniqueness

3,6-Dichloro-N-(3-methanesulfonamido-4-methoxyphenyl)pyridine-2-carboxamide is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity sets it apart from simpler analogs.

Properties

IUPAC Name

3,6-dichloro-N-[3-(methanesulfonamido)-4-methoxyphenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4S/c1-23-11-5-3-8(7-10(11)19-24(2,21)22)17-14(20)13-9(15)4-6-12(16)18-13/h3-7,19H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVKTDAKFMFTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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